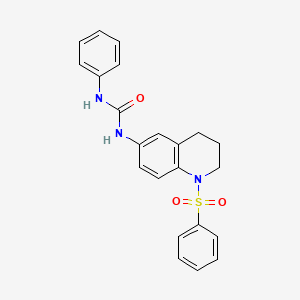

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Beschreibung

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound featuring a 1,2,3,4-tetrahydroquinoline core substituted with a phenylsulfonyl group at position 1 and a urea moiety at position 6. While direct data on this compound’s applications are absent in the provided evidence, structural analogs suggest roles in enzyme inhibition or medicinal chemistry.

Eigenschaften

IUPAC Name |

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c26-22(23-18-9-3-1-4-10-18)24-19-13-14-21-17(16-19)8-7-15-25(21)29(27,28)20-11-5-2-6-12-20/h1-6,9-14,16H,7-8,15H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNPBVLOUPLBBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using a sulfonyl chloride reagent under basic conditions.

Urea formation: The final step involves the reaction of the sulfonylated tetrahydroquinoline with phenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.

Analyse Chemischer Reaktionen

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Hydrolysis: Acidic or basic hydrolysis can break down the urea moiety, leading to the formation of amines and carbon dioxide.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as diabetes and cancer. Its sulfonylurea structure is known to interact with specific biological targets, making it a candidate for drug development.

Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways. This includes research on its interaction with enzymes and receptors.

Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The sulfonylurea moiety is known to bind to specific sites on these targets, leading to changes in their activity. For example, in medicinal chemistry, sulfonylureas are known to stimulate insulin release by binding to the sulfonylurea receptor on pancreatic beta cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and structurally related analogs:

Key Observations:

- Functional Groups: The target compound’s phenylsulfonyl group is shared with the HDAC inhibitor in , which likely improves metabolic stability and binding affinity compared to CTDB’s polar cyanoethyl group . CTDB’s diazenyl group facilitates its role as a leveler in electrodeposition, a property absent in urea-containing analogs .

Synthetic Routes :

Biologische Aktivität

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the reaction of phenylsulfonyl derivatives with tetrahydroquinoline precursors. The compound's structure features a urea linkage and a phenylsulfonyl group attached to a tetrahydroquinoline moiety, which is crucial for its biological activity.

Key Structural Features:

- Urea Group: Essential for interaction with biological targets.

- Phenylsulfonyl Moiety: Enhances solubility and bioactivity.

- Tetrahydroquinoline Framework: Provides a scaffold for receptor binding.

Anticancer Activity

Research indicates that derivatives of 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibit promising anticancer properties. For instance, modifications to the phenylsulfonyl group have been shown to enhance cytotoxicity against various cancer cell lines. Studies demonstrate that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 10 | Induces apoptosis |

| Compound B | MCF-7 | 5 | Cell cycle arrest |

| Compound C | A549 | 15 | Inhibits proliferation |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and psoriasis.

Complement Inhibition

A related study highlighted the potential of structurally modified urea derivatives as complement inhibitors. These compounds were found to inhibit complement component C9 deposition effectively, showcasing their role in modulating immune responses.

Case Study 1: Anticancer Efficacy

In a study published in Bioorganic & Medicinal Chemistry Letters, a series of phenylsulfonyl derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The most potent compound exhibited an IC50 value of 5 µM against MCF-7 cells, demonstrating significant promise for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of tetrahydroquinoline derivatives showed that treatment with these compounds led to a marked reduction in inflammatory markers in mouse models of rheumatoid arthritis. The compound's ability to inhibit TNF-alpha and IL-6 production was particularly noteworthy.

Q & A

Q. What are the standard synthetic protocols for preparing 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea, and how can reaction yields be optimized?

Answer: The synthesis typically involves multi-step reactions:

Tetrahydroquinoline core formation : Cyclization of aniline derivatives under acidic conditions.

Sulfonylation : Introduction of the phenylsulfonyl group using phenylsulfonyl chloride in dichloromethane (DCM) with a base like triethylamine .

Urea linkage : Reaction of the sulfonylated intermediate with phenyl isocyanate in dimethyl sulfoxide (DMSO) at 60–80°C for 6–12 hours .

Optimization strategies :

- Temperature control : Lower temperatures (e.g., 0–5°C) during sulfonylation reduce side reactions.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) improves urea bond formation efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

Yields typically range from 40–65% and can be improved via iterative solvent purification (e.g., column chromatography with ethyl acetate/hexane gradients) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., phenylsulfonyl group integration at δ 7.5–8.0 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z ~495) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

- X-ray crystallography : Resolves conformational preferences of the tetrahydroquinoline ring and urea linkage geometry .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

Answer:

- Enzyme inhibition assays : Test against kinases (e.g., RET kinase) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Solubility and logP : Use shake-flask method with octanol/water partitioning to predict bioavailability .

Advanced Research Questions

Q. How can computational methods be applied to predict binding modes and structure-activity relationships (SAR)?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with RET kinase (PDB ID: 2IVU). Focus on hydrogen bonding between the urea moiety and kinase hinge region .

- MD simulations : GROMACS simulations (100 ns) assess binding stability in aqueous environments .

- QSAR modeling : Use MOE or RDKit to correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with IC50 values .

Q. How should researchers resolve contradictory data in biological activity across studies?

Answer:

- Assay standardization : Validate protocols using positive controls (e.g., Vandetanib for RET inhibition) .

- Metabolic stability testing : Incubate with liver microsomes (human/rat) to identify metabolite interference .

- Off-target profiling : Use KinomeScan® to rule out non-specific kinase interactions .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the urea nitrogen to enhance solubility .

- Crystallinity improvement : Recrystallize from ethanol/water mixtures to enhance oral bioavailability .

- P-glycoprotein inhibition : Co-administer with cyclosporin A to reduce efflux in intestinal cells .

Q. How can reaction kinetics be studied during urea bond formation?

Answer:

- In situ FTIR : Monitor isocyanate consumption (peak at ~2270 cm⁻¹) in real-time .

- Kinetic modeling : Apply pseudo-first-order kinetics to determine rate constants (k) under varying temperatures .

- Activation energy calculation : Use Arrhenius plots from reactions conducted at 40°C, 60°C, and 80°C .

Q. What advanced spectroscopic techniques elucidate electronic effects of substituents?

Answer:

- UV-Vis spectroscopy : Compare λmax shifts in DMSO to assess conjugation extent between the phenylsulfonyl group and tetrahydroquinoline .

- Electrochemical analysis : Cyclic voltammetry measures redox potentials linked to electron-withdrawing/donating substituents .

Q. How do structural modifications impact selectivity for biological targets?

Answer:

- Bioisosteric replacement : Replace phenylsulfonyl with thiophene sulfone to reduce hERG channel liability .

- Steric effects : Introduce methyl groups ortho to the urea linkage to block off-target binding .

Q. What methodologies validate the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours; analyze via LC-MS .

- Light exposure testing : Use ICH Q1B guidelines with a xenon lamp to assess photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.